molecular formula C14H9NO3 B8684158 5-Nitro-2-phenylbenzofuran CAS No. 16237-97-1

5-Nitro-2-phenylbenzofuran

Cat. No. B8684158
CAS RN: 16237-97-1
M. Wt: 239.23 g/mol
InChI Key: LSIZJYOZWTXNCL-UHFFFAOYSA-N
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Description

5-Nitro-2-phenylbenzofuran is a useful research compound. Its molecular formula is C14H9NO3 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitro-2-phenylbenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2-phenylbenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

16237-97-1

Product Name

5-Nitro-2-phenylbenzofuran

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

5-nitro-2-phenyl-1-benzofuran

InChI

InChI=1S/C14H9NO3/c16-15(17)12-6-7-13-11(8-12)9-14(18-13)10-4-2-1-3-5-10/h1-9H

InChI Key

LSIZJYOZWTXNCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

39 g (78 mmol) of (2-hydroxy-5-nitrophenyl) methyltriphenylphosphonium bromide and 18 ml (156 mmol) of benzoyl chloride are treated under conditions analogous to those of step 1 of Example 1. 15 g of product are obtained. Melting point: 159° C.
Name
(2-hydroxy-5-nitrophenyl) methyltriphenylphosphonium bromide
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-iodo-4-nitrophenol (500 mg, 1.89 mmol), prolinol (573 mg, 5.66 mmol), palladium on carbon (60 mg, 0.06 mmol), triphenylphosphine (59.4 mg, 0.226 mmol) and copper iodide (22 mg, 0.113 mmol) in water (6 mL) was stirred for 1 h at room temperature. Ethynylbenzene (482 mg, 4.72 mmol) was slowly added, and the resulting mixture was heated at 80° C. for 3 h. After cooling, ethyl acetate was added, and the mixture was passed through a pad of Celite®. The filtrate was washed with water; the combined organic layers were dried over anhydrous MgSO4 and evaporated. The resulting material was purified by column chromatography eluting with ethyl acetate/hexanes 1:40 v/v to afford 134 mg (30%) of the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
573 mg
Type
reactant
Reaction Step One
Quantity
59.4 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
22 mg
Type
catalyst
Reaction Step One
Quantity
482 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
30%

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